Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate is a complex organic compound that belongs to the class of benzoquinoline derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a benzoquinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with 4-chlorobenzo[h]quinoline-3-carboxylic acid under basic conditions, followed by esterification with ethanol. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted benzoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to DNA and interfere with the replication process, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-[(2-ethoxyphenyl)amino]benzo[h]quinoline-3-carboxylate can be compared with other benzoquinoline derivatives such as:
- Ethyl 4-[(2-methoxyphenyl)amino]benzo[h]quinoline-3-carboxylate
- Ethyl 4-[(2-chlorophenyl)amino]benzo[h]quinoline-3-carboxylate
- Ethyl 4-[(2-fluorophenyl)amino]benzo[h]quinoline-3-carboxylate
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. This compound is unique due to its ethoxy group, which enhances its solubility and potentially its bioavailability.
Eigenschaften
Molekularformel |
C24H22N2O3 |
---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethyl 4-(2-ethoxyanilino)benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C24H22N2O3/c1-3-28-21-12-8-7-11-20(21)26-23-18-14-13-16-9-5-6-10-17(16)22(18)25-15-19(23)24(27)29-4-2/h5-15H,3-4H2,1-2H3,(H,25,26) |
InChI-Schlüssel |
HHGJPZZUBYBJAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1NC2=C3C=CC4=CC=CC=C4C3=NC=C2C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.